Decyl isononyl dimethyl ammonium chloride
CAS No.: 138698-36-9
Cat. No.: VC21205757
Molecular Formula: C21H46ClN
Molecular Weight: 348 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138698-36-9 |
---|---|
Molecular Formula | C21H46ClN |
Molecular Weight | 348 g/mol |
IUPAC Name | decyl-dimethyl-(7-methyloctyl)azanium;chloride |
Standard InChI | InChI=1S/C21H46N.ClH/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
Standard InChI Key | NIDMSMMXVFSHFP-UHFFFAOYSA-M |
SMILES | CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-] |
Canonical SMILES | CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-] |
Introduction
Chemical Structure and Properties
Decyl isononyl dimethyl ammonium chloride belongs to the class of quaternary ammonium compounds characterized by a positively charged nitrogen atom connected to four alkyl groups. The chemical structure features a decyl chain, an isononyl chain, and two methyl groups attached to the nitrogen atom, with chloride serving as the counter ion.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that contribute to its functional versatility in different applications.
The compound is also known by several commercial names and synonyms including Bardac 21, Bardac 2170, Bardac 2180, Bardac 2170P, ISOBARDAC, and N-isononyl-N,N-dimethyl decanaminium chloride .
Synthesis Methods
Decyl isononyl dimethyl ammonium chloride is typically synthesized through quaternization reactions, with several established methods for both laboratory and industrial production.
Laboratory Synthesis
The primary synthesis route involves a quaternization reaction between decylamine, isononyl chloride, and dimethylamine. The reaction typically follows these steps:
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Reaction of decylamine and isononyl chloride with dimethylamine
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Use of alcohol solvent (methanol or ethanol) under reflux conditions
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Heating to 75-95°C and maintaining this temperature for several hours
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Addition of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction
Industrial Production
In industrial settings, the synthesis follows similar chemical pathways but at a larger scale:
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Reactants are mixed in large reactors equipped with heating and stirring mechanisms
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Reaction conditions are carefully controlled to optimize yield and purity
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Purification through distillation or crystallization to remove unreacted starting materials and by-products
Alternative synthesis methods include:
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Reaction of decylisononylmethylamine with methyl bromide to form decylisononyl dimethylammonium bromide
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Reaction of decylisononylmethylamine with methyl iodide to form decylisononyl dimethylammonium iodide
Normal nonyl, isononyl, and decyl alcohols can also be converted to their respective primary alkyl halides (e.g., alkyl chlorides) for use in amination reactions. These alkyl chlorides are generally prepared by reacting the primary alcohol with conventional chlorinating agents such as thionyl chloride and phosphorus trichloride .
Mechanism of Action
The antimicrobial efficacy of decyl isononyl dimethyl ammonium chloride is primarily attributed to its mechanism of action on microbial cell membranes.
Interaction with Cell Membranes
The compound's antimicrobial activity operates through two primary mechanisms:
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Disruption of Cell Membranes: The positively charged quaternary ammonium group interacts with negatively charged components of microbial cell membranes. This interaction leads to increased permeability and leakage of intracellular contents, ultimately resulting in cell lysis and death.
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Inhibition of Membrane-bound Enzymes: Decyl isononyl dimethyl ammonium chloride interferes with the function of membrane-bound enzymes and proteins, further contributing to its antimicrobial effects.
The hydrophobic alkyl chains of the compound can integrate into the lipid bilayer of microbial membranes, causing substantial disruption to membrane integrity. This dual mechanism of membrane disruption and enzyme inhibition explains the broad-spectrum antimicrobial activity observed against various microorganisms including bacteria, fungi, and algae.
Antimicrobial Efficacy
Decyl isononyl dimethyl ammonium chloride demonstrates significant antimicrobial activity against a diverse range of microorganisms, making it valuable for numerous applications requiring microbial control.
Spectrum of Activity
Research has shown that the compound is effective against:
Microorganism Type | Minimum Inhibitory Concentration (MIC) | Time for Efficacy |
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Bacteria (e.g., E. coli) | 1% (1 min exposure) | 1 minute |
Yeasts (e.g., Candida spp.) | 0.0076% (15 min exposure) | 15 minutes |
Algae (e.g., Chlorella pyrenoidosa) | Variable MIC values | Not specified |
Mycobacteria | Variable MIC values | Not specified |
Comparative Efficacy Studies
Studies comparing decyl isononyl dimethyl ammonium chloride (referred to as decylisononyl DMAC in some research) with other quaternary ammonium compounds have shown promising results. In particular, it has demonstrated superior efficacy against algae such as Chlorella pyrenoidosa and Phormidium luridum compared to commercial quaternaries like Buckman WSCP and Bio-Quat 50-40 .
The compound also exhibits strong bactericidal effects against various bacteria including Pseudomonas aeruginosa, Escherichia coli, Serratia marcescens, and Staphylococcus aureus. In comparative studies, decylisononyl DMAC has shown comparable or better bactericidal effects relative to commercial agents and significantly better performance compared to diisononyl DMAC .
Applications
Decyl isononyl dimethyl ammonium chloride has found numerous applications across various industries due to its effective antimicrobial properties.
Water Treatment
The compound is particularly valuable in water treatment applications where it serves as:
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An effective algicide for controlling algal growth in swimming pools, spas, and cooling towers
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A bactericide for treating recirculating and stationary cooling towers
Its effectiveness in water with calcium hardness up to at least 400 ppm CaCO₃, even in the presence of organic soil, makes it particularly valuable for real-world water treatment scenarios .
Disinfection and Sanitization
The compound is widely used in:
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Household disinfectant products
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Industrial disinfectants and sanitizers
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Medical premises equipment disinfection
Other Industrial Applications
Additional applications include:
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Fabric softeners due to its surfactant properties
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Personal care products
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Phase transfer catalyst in organic synthesis
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Antimicrobial coatings for medical devices and surfaces
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Wood preservatives
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Antifouling coatings
Comparison with Similar Compounds
Decyl isononyl dimethyl ammonium chloride shares structural similarities with other quaternary ammonium compounds but has distinct features that influence its performance characteristics.
Structural Comparisons
Compound | Structural Features | Notable Differences |
---|---|---|
Decyl isononyl dimethyl ammonium chloride | Two asymmetric alkyl chains (decyl and isononyl) + two methyl groups | Balanced hydrophobic-hydrophilic properties |
Didecyldimethylammonium chloride | Two symmetric decyl chains + two methyl groups | More symmetric structure, different antimicrobial profile |
Benzalkonium chloride | Benzyl group + alkyl chain + two methyl groups | Contains aromatic ring, different solubility profile |
Cetylpyridinium chloride | Cetyl chain + pyridinium ring | Contains heterocyclic ring, different application range |
Performance Differences
The unique alkyl chain structure of decyl isononyl dimethyl ammonium chloride provides a balance between hydrophobic and hydrophilic properties that enhances its surfactant and antimicrobial efficacy compared to other quaternary ammonium compounds. This structural uniqueness contributes to:
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Enhanced effectiveness against certain microorganisms, particularly algae
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Lower foaming properties in circulation tests compared to some commercial quaternaries
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Better stability and longer half-life in circulating water bodies
Research Findings
Recent research has expanded our understanding of decyl isononyl dimethyl ammonium chloride's properties and applications.
Synergistic Antimicrobial Effects
Patent research has identified synergistic antimicrobial combinations comprising N-decyl-N-isononyl-N,N-dimethyl ammonium chloride and 2-(decylthio)ethanamine or its acid salt. These combinations demonstrate enhanced antimicrobial efficacy compared to the individual compounds alone, suggesting potential for development of more effective antimicrobial formulations .
Environmental Persistence
Studies on the half-life of decylisononyl DMAC in circulating bodies of water have shown favorable results compared to commercial quaternary ammonium compounds like Bardac 2250. This persistence contributes to sustained antimicrobial activity in water treatment applications while requiring less frequent reapplication .
Foam Generation Studies
Research on foam generation properties has shown that decylisononyl DMAC generates significantly less foam compared to other commercial quaternaries in circulation foam tests at biocide concentrations of 15 ppm based on actives. This property is particularly valuable in applications where foam generation is undesirable, such as in cooling systems and swimming pools .
Industrial Significance
The commercial importance of decyl isononyl dimethyl ammonium chloride spans multiple industries and continues to grow as new applications are discovered.
Market Presence
The compound is marketed under various trade names including:
These commercial products typically contain the active ingredient at specific concentrations, often 70% in a propylene glycol/water (1:1) mixture .
Regulatory Status
Decyl isononyl dimethyl ammonium chloride is registered for use in various applications including:
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